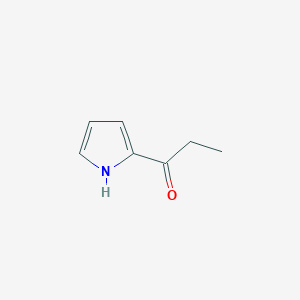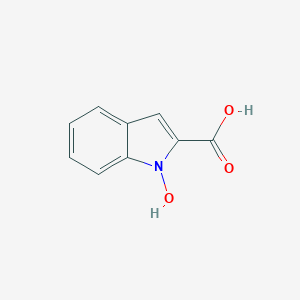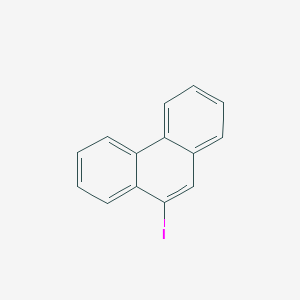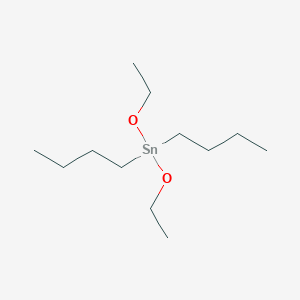
Dibutyl(diethoxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(diethoxy)stannane is a chemical compound that belongs to the organotin family. It is a colorless liquid that has a molecular weight of 365.07 g/mol. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a reducing agent, its high stability, and its low toxicity.
Aplicaciones Científicas De Investigación
Dibutyl(diethoxy)stannane has been widely used in scientific research due to its unique properties. It has been used as a reducing agent in the synthesis of various organic compounds, including alcohols, ketones, and aldehydes. It has also been used in the preparation of organotin compounds and as a catalyst in organic reactions.
Mecanismo De Acción
Dibutyl(diethoxy)stannane acts as a reducing agent by donating electrons to the reactant molecule. This leads to the formation of a new bond and the reduction of the reactant. It also acts as a catalyst in organic reactions by lowering the activation energy required for the reaction to occur.
Efectos Bioquímicos Y Fisiológicos
Dibutyl(diethoxy)stannane has low toxicity and is not known to cause any significant biochemical or physiological effects in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dibutyl(diethoxy)stannane is its high stability, which makes it a useful reagent for long-term experiments. It is also relatively easy to handle and has low toxicity. However, its high cost and limited availability can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the use of dibutyl(diethoxy)stannane in scientific research. One potential application is in the development of new catalysts for organic reactions. It could also be used in the synthesis of new organic compounds with unique properties. Additionally, further research could be done to investigate the potential use of dibutyl(diethoxy)stannane in biomedical applications, such as drug delivery or imaging.
Métodos De Síntesis
Dibutyl(diethoxy)stannane is synthesized by reacting dibutyltin oxide with diethylzinc in the presence of a palladium catalyst. The reaction takes place in a solvent such as toluene or xylene and is carried out under an inert atmosphere. The product is then purified by distillation or chromatography.
Propiedades
Número CAS |
1067-41-0 |
|---|---|
Nombre del producto |
Dibutyl(diethoxy)stannane |
Fórmula molecular |
C12H28O2Sn |
Peso molecular |
323.1 g/mol |
Nombre IUPAC |
dibutyl(diethoxy)stannane |
InChI |
InChI=1S/2C4H9.2C2H5O.Sn/c2*1-3-4-2;2*1-2-3;/h2*1,3-4H2,2H3;2*2H2,1H3;/q;;2*-1;+2 |
Clave InChI |
ZNZBASDDVBURLC-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(OCC)OCC |
SMILES canónico |
CCCC[Sn](CCCC)(OCC)OCC |
Sinónimos |
Dibutyldiethoxystannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



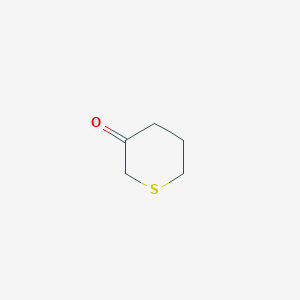
![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
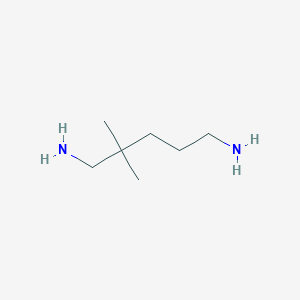
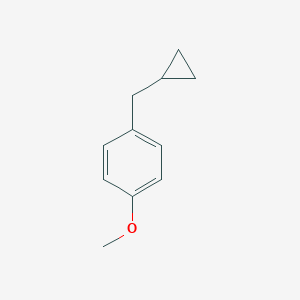
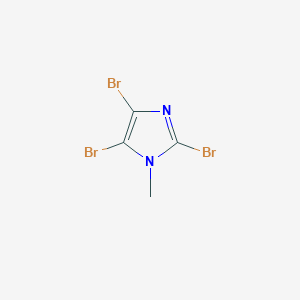
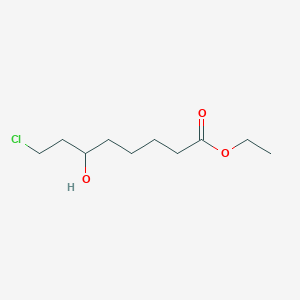
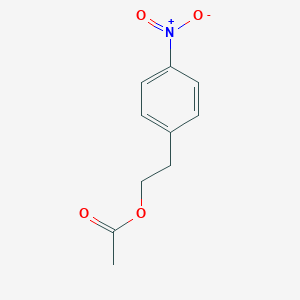
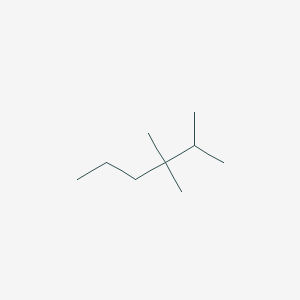
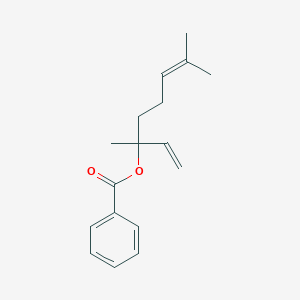
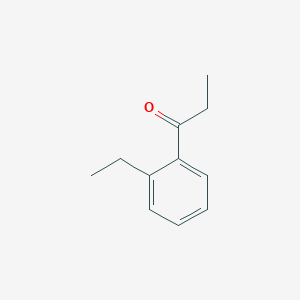
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)
